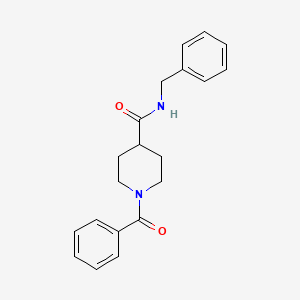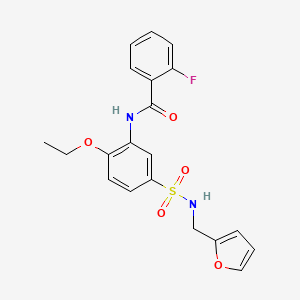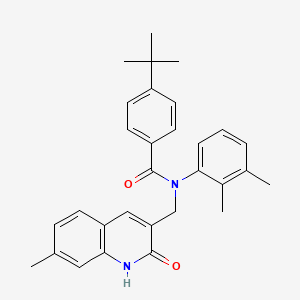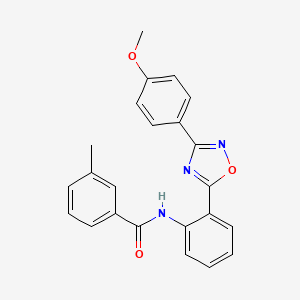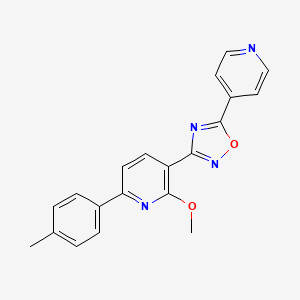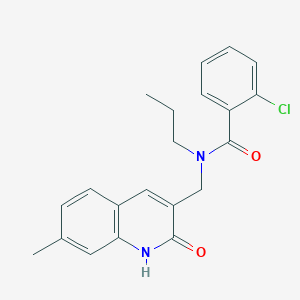
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is commonly referred to as "AQ-RA 741" and is a member of the quinoline family of compounds. In
Mécanisme D'action
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. AQ-RA 741 has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AQ-RA 741 has been found to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response. AQ-RA 741 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-RA 741 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a relatively low toxicity profile, which makes it a safer compound to use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the mechanism of action of AQ-RA 741 is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Orientations Futures
There are a number of future directions for research on AQ-RA 741. One area of interest is the potential use of this compound as an anti-cancer agent. Further research is needed to determine the mechanism of action of AQ-RA 741 in cancer cells and to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, AQ-RA 741 has been found to exhibit anti-inflammatory properties, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the synthesis and production of AQ-RA 741 could be optimized to increase its availability for use in scientific research.
Méthodes De Synthèse
AQ-RA 741 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with chloroacetyl chloride to produce 2-chloro-N-(2-hydroxy-7-methylquinolin-3-yl)acetamide. This intermediate is then reacted with propylamine and benzoyl chloride to yield the final product, 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide.
Applications De Recherche Scientifique
AQ-RA 741 has been used in various scientific research studies due to its potential applications in the field of biology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in studies to investigate the role of inflammation in various diseases, including cancer and neurodegenerative disorders. AQ-RA 741 has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJJIHKJSJXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


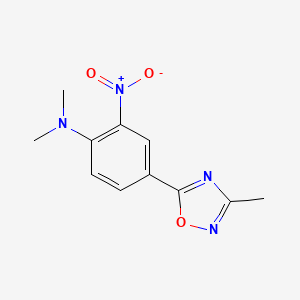

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
